
1,1-Dipropoxycyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dipropoxycyclohexane is an organic compound characterized by a cyclohexane ring substituted with two propoxy groups at the same carbon atom. This compound falls under the category of disubstituted cyclohexanes, which are known for their unique conformational properties due to the presence of substituents on the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dipropoxycyclohexane typically involves the reaction of cyclohexanone with propyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes dehydration to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dipropoxycyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanol derivatives or alkanes.
Substitution: Halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
1,1-Dipropoxycyclohexane has found applications in various fields of scientific research:
Chemistry: It serves as a model compound for studying conformational analysis and stereochemistry of disubstituted cyclohexanes.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe to study enzyme-substrate interactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1,1-Dipropoxycyclohexane involves its interaction with molecular targets through its functional groups. The propoxy groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The cyclohexane ring provides a rigid framework that affects the overall conformation and stability of the molecule.
Comparaison Avec Des Composés Similaires
1,1-Dimethoxycyclohexane: Similar structure but with methoxy groups instead of propoxy groups.
1,1-Diethoxycyclohexane: Contains ethoxy groups, leading to different steric and electronic properties.
1,1-Dibutoxycyclohexane: Larger butoxy groups result in increased steric hindrance and altered reactivity.
Uniqueness: 1,1-Dipropoxycyclohexane is unique due to the specific size and electronic properties of the propoxy groups, which influence its conformational behavior and reactivity. The balance between steric hindrance and electronic effects makes it a valuable compound for studying structure-activity relationships in organic chemistry.
Propriétés
Numéro CAS |
33781-76-9 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
1,1-dipropoxycyclohexane |
InChI |
InChI=1S/C12H24O2/c1-3-10-13-12(14-11-4-2)8-6-5-7-9-12/h3-11H2,1-2H3 |
Clé InChI |
IEIYNUJMIWPRGL-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1(CCCCC1)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


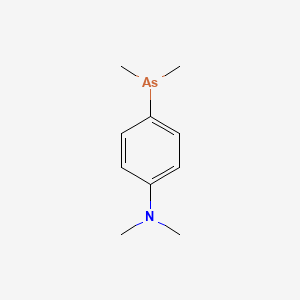
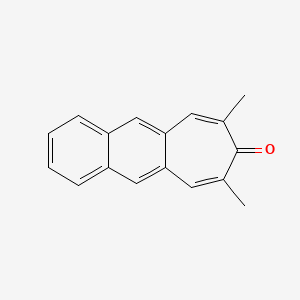
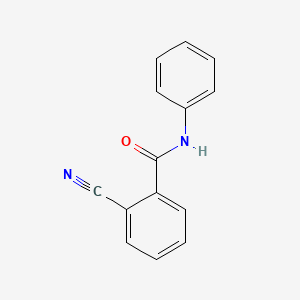

![6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14680448.png)
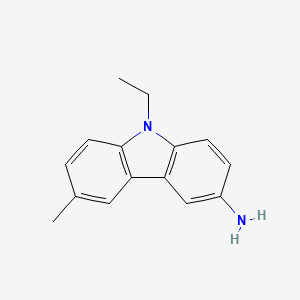
![6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione](/img/structure/B14680463.png)
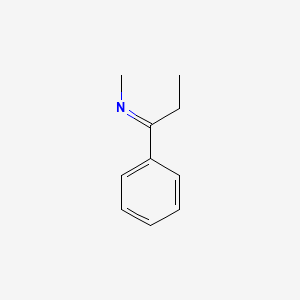
![4-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14680472.png)
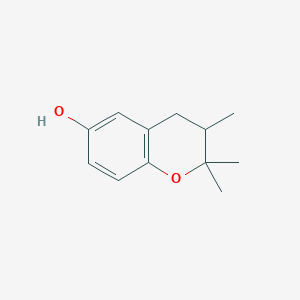
![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14680477.png)
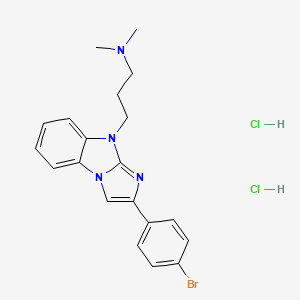
![[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid](/img/structure/B14680485.png)

